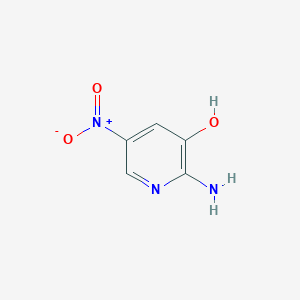

2-Amino-5-nitropyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-nitropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLVADZLQKGFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70418719 | |

| Record name | 2-amino-5-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908248-27-1 | |

| Record name | 2-amino-5-nitropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-5-nitropyridin-3-ol: A Mechanistic and Practical Approach

Abstract

2-Amino-5-nitropyridin-3-ol is a highly functionalized pyridine derivative of significant interest to medicinal chemists and drug development professionals. Its trifunctional nature—comprising an amino group, a nitro group, and a hydroxyl group—offers a versatile scaffold for the synthesis of complex pharmaceutical intermediates and novel molecular entities. This technical guide provides an in-depth analysis of the most chemically sound and logical pathway for its synthesis: the regioselective electrophilic nitration of 2-amino-3-hydroxypyridine. We will explore the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed, field-proven experimental protocol, and discuss critical process parameters. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis of advanced heterocyclic compounds.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged structural motif in drug design, appearing in a vast array of commercial pharmaceuticals and agrochemicals.[1] The introduction of multiple, synthetically versatile functional groups onto this scaffold dramatically increases its value as a building block. The target molecule, this compound, is a prime example of such a strategic intermediate.

-

The amino group at the C2 position can serve as a nucleophile, a site for diazotization, or a directing group for further substitutions.

-

The hydroxyl group at the C3 position offers a handle for etherification, esterification, or can influence the electronic properties of the ring.

-

The nitro group at the C5 position is a powerful electron-withdrawing group that can be readily reduced to an amine, providing a route to further derivatization, such as in the synthesis of diamino-pyridines.[2]

Given its potential, a reliable and well-understood synthetic route to this molecule is essential for its practical application in research and development.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

The most direct and logical approach to constructing this compound is through the introduction of a nitro group onto a pre-existing 2-amino-3-hydroxypyridine core. This disconnection simplifies the synthesis to a single, albeit critical, chemical transformation: an electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Electrophilic Nitration

The cornerstone of this synthesis is the nitration of 2-amino-3-hydroxypyridine. The success of this reaction hinges on controlling the regioselectivity, which is dictated by the electronic effects of the existing substituents.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring proceeds via electrophilic attack by the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric and sulfuric acids. The position of attack on the pyridine ring is governed by the combined directing effects of the C2-amino and C3-hydroxyl groups.

-

Activating Groups: Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho, para-directing groups.

-

Directing Influence:

-

The C3-hydroxyl group strongly directs electrophiles to the C2, C4, and C6 positions.

-

The C2-amino group directs electrophiles to the C3 and C5 positions.

-

-

Synergistic Effect: The directing vectors of both groups converge powerfully on the C5 position , which is para to the amino group. The alternative positions are either sterically hindered or electronically less favored. For instance, nitration at C4 would be ortho to the hydroxyl group but meta to the amino group, a less favorable outcome. This principle of "electric hindrance" and synergistic directing effects is a known factor in the nitration of substituted aminopyridines, where repulsion between positive charges can disfavor certain positions.[3]

-

Role of Acid: In a strong acid medium, the pyridine nitrogen and, to some extent, the exocyclic amino group will be protonated. While protonation of the ring nitrogen deactivates the ring overall, the powerful activating nature of the hydroxyl and remaining neutral amino species still allows the reaction to proceed, with the directing effects remaining dominant.

Synthesis of the Precursor: 2-Amino-3-hydroxypyridine

The starting material, 2-amino-3-hydroxypyridine (CAS 16867-03-1), is a commercially available compound but can also be synthesized through various established routes. A common and effective laboratory method involves the catalytic reduction of 2-hydroxy-3-nitropyridine using palladium on carbon (Pd/C) in a hydrogen atmosphere.[4] Other pathways include those originating from furan-2-carboxylic acid derivatives.[5]

Proposed Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of related aminopyridine systems.[6][7] Extreme caution is required when handling concentrated acids.

Step-by-Step Methodology:

-

Reactor Preparation: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 5.0 equivalents).

-

Cooling: Cool the flask in an ice/salt bath to maintain an internal temperature of 0-5 °C.

-

Substrate Addition: Slowly add 2-amino-3-hydroxypyridine (1.0 eq.) in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid (HNO₃, 70%, 1.1 eq.) and concentrated sulfuric acid (H₂SO₄, 98%, 2.0 eq.). Cool this mixture in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise via the dropping funnel to the solution of the substrate. Maintain the internal reaction temperature strictly between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.

-

Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide until the pH reaches 6-7. Ensure the temperature is kept low during neutralization.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts.

-

Drying: Dry the resulting solid under vacuum at 40-50 °C to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Critical Process Parameters

The following table summarizes the key parameters that must be controlled for a successful and safe synthesis.

| Parameter | Specification | Rationale & Causality |

| Reactants | 2-Amino-3-hydroxypyridine, HNO₃, H₂SO₄ | Standard reagents for electrophilic nitration. H₂SO₄ acts as a catalyst and solvent. |

| Stoichiometry | HNO₃ (1.1 eq.) | A slight excess of nitric acid ensures complete conversion of the starting material. |

| Temperature | 0-5 °C | Critical. Prevents runaway exothermic reactions and minimizes the formation of di-nitrated or other side products. |

| Reaction Time | 3-5 hours | Sufficient time for the reaction to proceed to completion at a controlled temperature. |

| Solvent | Concentrated H₂SO₄ | Dissolves the substrate and facilitates the formation of the nitronium ion (NO₂⁺) electrophile. |

| Workup | Quenching on ice, Neutralization | Safely dilutes the strong acid mixture and precipitates the organic product. Neutralization is essential before filtration. |

Visualization of the Synthesis Workflow

The following diagram illustrates the complete forward synthesis pathway.

Caption: Forward synthesis of this compound.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., -OH, -NH₂, -NO₂).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control and slow, dropwise addition of reagents are critical to prevent a runaway reaction.

-

Workup Hazards: Adding the acid mixture to ice must be done slowly to manage the heat generated. Neutralization is also exothermic and must be performed carefully with adequate cooling.

Conclusion

The synthesis of this compound is most effectively and logically achieved through the electrophilic nitration of 2-amino-3-hydroxypyridine. The reaction's high degree of regioselectivity is well-supported by fundamental principles of physical organic chemistry, specifically the synergistic ortho, para-directing effects of the amino and hydroxyl substituents. By adhering to the detailed protocol and maintaining strict control over critical process parameters, particularly temperature, researchers can reliably produce this valuable and versatile building block for applications in drug discovery and advanced materials science.

References

- BenchChem. 2-Amino-3-Hydroxypyridine | 16867-03-1.

- BOCSCI Inc.

- ChemicalBook. 2-Amino-5-nitropyridine synthesis.

- De la Serna, S., et al.

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.

- ResearchGate. Dinitropyridines: Synthesis and Reactions.

- Google Patents.

- Organic Syntheses. 2,3-diaminopyridine.

- Patsnap. Preparation method of 3-hydroxy-2-nitropyridine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-nitropyridin-3-ol

Abstract

2-Amino-5-nitropyridin-3-ol is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring an electron-donating amino group, a hydrogen-bonding hydroxyl group, and a potent electron-withdrawing nitro group, creates a unique electronic and steric profile. This guide provides a comprehensive analysis of the predicted chemical properties of this molecule, drawing upon established principles and empirical data from closely related structural analogues. We will explore its logical synthesis, predict its physicochemical and spectroscopic characteristics, and discuss its potential reactivity and applications, particularly within the realm of drug development. This document is intended to serve as a foundational resource for scientists and researchers engaged in the synthesis and application of novel heterocyclic compounds.

Molecular Structure and Nomenclature

This compound possesses a pyridine core substituted at the 2-, 3-, and 5-positions. The interplay between the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the strong electron-withdrawing nature of the nitro (-NO₂) group governs the molecule's overall properties.

-

IUPAC Name: this compound

-

Other Names: 3-Hydroxy-2-amino-5-nitropyridine

-

CAS Number: Not assigned (as of the latest data)

-

Molecular Formula: C₅H₅N₃O₃

-

Molecular Weight: 155.11 g/mol

Caption: Chemical structure of this compound.

Proposed Synthesis and Purification

The most logical and direct pathway to this compound is the electrophilic nitration of the commercially available precursor, 2-Amino-3-hydroxypyridine. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents.

Causality of Regioselectivity: The -NH₂ and -OH groups are both strongly activating, ortho-, para-directing groups. The position para to the highly activating amino group (C5) is the most electronically enriched and sterically accessible site for electrophilic attack by the nitronium ion (NO₂⁺). The pyridine nitrogen is a deactivating meta-director, which further disfavors substitution at the C4 and C6 positions. Therefore, nitration is strongly predicted to occur at the C5 position.

Experimental Protocol: Nitration of 2-Amino-3-hydroxypyridine

This protocol is adapted from standard procedures for the nitration of aminopyridines.[1]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 2-Amino-3-hydroxypyridine (1.0 eq) in small portions to concentrated sulfuric acid (H₂SO₄, ~4-5 volumes) while maintaining the temperature below 20°C with an ice bath.

-

Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~2 volumes) in an ice bath.

-

Nitration Reaction: Cool the solution of the pyridine substrate to 0-5°C. Add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. A yellow-orange precipitate should form. Neutralize the solution cautiously with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 6-7.

-

Purification: Collect the crude solid product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

The properties of this compound are predicted based on data from its parent compound, 2-Amino-3-hydroxypyridine, and the related 2-Amino-5-nitropyridine. The introduction of a third polar functional group (-NO₂) is expected to significantly influence these characteristics.

| Property | Predicted/Known Value | Source/Justification |

| Molecular Formula | C₅H₅N₃O₃ | - |

| Molecular Weight | 155.11 g/mol | Calculated |

| Appearance | Yellow to orange crystalline solid | Analogous to 2-Amino-5-nitropyridine, which is a yellow powder.[2] |

| Melting Point | > 200 °C (with decomposition) | Expected to be higher than 2-Amino-5-nitropyridine (185-190 °C)[3] due to increased polarity and hydrogen bonding potential from the -OH group. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in hot ethanol, methanol; insoluble in water, non-polar solvents. | The polar nitro and hydroxyl groups enhance solubility in polar aprotic solvents. Intramolecular hydrogen bonding may reduce water solubility. |

| pKa (Pyridine N) | ~1-2 | The pKa of the pyridinium ion in 2-Amino-5-nitropyridine is ~2.8.[4] The additional electron-withdrawing effect of the adjacent -OH group will further decrease basicity. |

| pKa (Hydroxyl) | ~7-8 | The hydroxyl group is expected to be more acidic than a typical phenol due to the strong electron-withdrawing effect of the para-nitro group. |

Predicted Spectroscopic Analysis

Spectroscopic analysis is crucial for structure elucidation. The following are predicted spectra based on established chemical shift and absorption frequency principles.

¹H NMR Spectroscopy

-

Aromatic Protons: The molecule has two aromatic protons.

-

H6: Expected to be a doublet around δ 9.0-9.2 ppm . This proton is ortho to the strongly deshielding nitro group and the pyridine nitrogen, resulting in a significant downfield shift.

-

H4: Expected to be a doublet around δ 7.0-7.2 ppm . This proton is ortho to the electron-donating amino and hydroxyl groups.

-

Coupling: A small meta-coupling constant (³J ≈ 2-3 Hz) is expected between H4 and H6.

-

-

Exchangeable Protons:

-

-NH₂: A broad singlet around δ 6.5-7.5 ppm .

-

-OH: A very broad singlet, potentially over a wide range (δ 5.0-10.0 ppm ), highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy

Predicted chemical shifts for the pyridine ring carbons:

-

C2 (-NH₂): ~155-160 ppm

-

C3 (-OH): ~145-150 ppm

-

C4: ~110-115 ppm

-

C5 (-NO₂): ~140-145 ppm

-

C6: ~135-140 ppm

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for all three functional groups.[4][5]

-

~3450 & ~3350 cm⁻¹: Asymmetric and symmetric N-H stretching of the primary amine.

-

~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group, likely overlapping with N-H signals.

-

~1620-1640 cm⁻¹: N-H scissoring (bending) vibration.

-

~1580-1610 cm⁻¹: C=C and C=N stretching of the pyridine ring.

-

~1500-1550 cm⁻¹: Asymmetric NO₂ stretching (strong).

-

~1300-1350 cm⁻¹: Symmetric NO₂ stretching (strong).

-

~1200-1250 cm⁻¹: C-O stretching.

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent peak at m/z = 155 .

-

Key Fragmentation Patterns:

-

m/z = 125: Loss of NO ([M-30]).

-

m/z = 109: Loss of NO₂ ([M-46]).

-

m/z = 138: Loss of OH ([M-17]).

-

Loss of HCN from the ring is also a common fragmentation pathway for pyridines.

-

Chemical Reactivity and Applications in Drug Development

The unique electronic arrangement of this compound makes it a versatile scaffold for further chemical modification.

Reactivity Profile

-

Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nitro group strongly activates the ring for SₙAr reactions. Positions ortho and para to the nitro group (C6 and C2) are activated. While the C2 position is blocked, the C6 position could be susceptible to substitution by strong nucleophiles, potentially displacing the C6-H, although this is less common than displacing a leaving group.

-

Reduction of the Nitro Group: A key transformation is the reduction of the nitro group to an amine, yielding 2,5-Diaminopyridin-3-ol . This tri-substituted pyridine is a highly valuable building block for synthesizing complex heterocyclic systems, such as those used in kinase inhibitors or other targeted therapies. Standard reduction conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite) would be effective.

Caption: Reduction of the nitro group to form a diaminopyridine derivative.

-

Functional Group Chemistry: The amino and hydroxyl groups can undergo standard transformations such as acylation, alkylation, and diazotization (for the amino group), providing numerous handles for synthetic diversification.

Potential Applications in Drug Discovery

The pyridinone core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[6] The this compound scaffold combines features that are highly attractive for drug design:

-

Hydrogen Bonding: The -OH and -NH₂ groups can act as hydrogen bond donors, while the pyridine nitrogen, hydroxyl oxygen, and nitro oxygens can act as acceptors, facilitating strong interactions with protein targets.

-

Bioisosterism: The pyridinone moiety can act as a bioisostere for phenol or amide groups, allowing for modulation of physicochemical properties like solubility and metabolic stability.[6]

-

Kinase Hinge-Binding: Aminopyridine scaffolds are well-known hinge-binding motifs in kinase inhibitors. Derivatization of this core could lead to potent and selective inhibitors.

-

Antimicrobial/Anticancer Agents: Nitropyridine derivatives have been investigated for a range of biological activities, and this scaffold could serve as a starting point for developing novel therapeutic agents.[2]

Safety and Handling

While no specific safety data exists for this compound, a hazard assessment can be made based on related compounds like 2-Amino-5-nitropyridine and 3-Hydroxy-2-nitropyridine.[7][8]

-

Hazard Classification (Predicted):

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.

References

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.

- Jubilant Ingrevia. (2024).

-

PubChem. (n.d.). 3-Hydroxy-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2009).

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener

- Rolf, H. P., et al. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC.

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-nitropyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

- ChemicalBook. (n.d.). 2-AMINO-3-IODO-5-NITROPYRIDINE(25391-56-4) 1H NMR spectrum.

- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.

- Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.

- Medicinal chemistry of aminocyclitols. (2010). PubMed.

- Medicinal chemistry of acridine and its analogues. (2018). PMC - PubMed Central.

- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed.

- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

- Google Patents. (n.d.).

-

PubChem. (n.d.). 2-Amino-3-Hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- ResearchGate. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.

Sources

- 1. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-5-nitropyridine | 4214-76-0 [sigmaaldrich.com]

- 4. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 5. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. echemi.com [echemi.com]

A Technical Guide to the Structural Elucidation of 2-Amino-5-nitropyridin-3-ol: A Methodological Approach

Preamble: Navigating the Uncharted

In the landscape of drug discovery and materials science, researchers often encounter novel molecular entities. The compound 2-amino-5-nitropyridin-3-ol represents such a case; while its constituent parts—the aminopyridine core, the nitro group, and the hydroxyl group—are well-understood, comprehensive public data on this specific substituted pyridine is scarce. This guide, therefore, adopts a foundational and methodological perspective. It is designed not as a simple data sheet, but as an in-depth technical whitepaper detailing the logical workflow and scientific rationale for the complete structural elucidation of a novel compound like this compound. We will leverage established principles and data from closely related analogues, such as 2-amino-5-nitropyridine, to construct a robust analytical strategy.

This document is intended for researchers, scientists, and drug development professionals who require a practical framework for confirming the structure of newly synthesized, complex heterocyclic compounds.

The Elucidation Pathway: A Strategic Overview

The confirmation of a chemical structure is a systematic process of evidence gathering, where each piece of data corroborates the others, culminating in an unambiguous assignment. The workflow is designed to be self-validating; discrepancies at any stage necessitate a re-evaluation of the preceding steps or the initial synthetic hypothesis.

Figure 1: A logical workflow for the synthesis and structural elucidation of a novel compound.[1]

Synthesis and Purity Assessment: The Essential First Step

A definitive structural analysis is predicated on the purity of the analyte. Contaminants, such as starting materials, byproducts, or residual solvents, can introduce confounding signals in spectroscopic analyses.

Hypothetical Synthetic Route

Protocol: Purity and Molecular Weight Verification via LC-MS

Causality: Before committing to extensive and time-consuming spectroscopic analysis (e.g., 2D NMR, X-ray crystallography), a rapid and high-sensitivity technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It serves two primary functions:

-

Purity Assessment: The chromatogram reveals the number of components in the sample. A single, sharp peak is indicative of high purity.

-

Molecular Weight Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted components, offering the first piece of evidence for the successful synthesis of the target molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatography: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

-

Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. Scan a mass range appropriate for the expected molecular weight.

-

Data Analysis:

-

Integrate the peak(s) in the chromatogram to assess purity.

-

Examine the mass spectrum of the main peak. For this compound (C₅H₅N₃O₃), the expected monoisotopic mass is 155.0331 g/mol . The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 156.0409.

-

Spectroscopic Characterization: Assembling the Molecular Puzzle

High-Resolution Mass Spectrometry (HRMS)

Causality: While LC-MS confirms the nominal molecular weight, HRMS provides the exact mass with high precision (typically to four or five decimal places). This precision is crucial for determining the elemental composition, distinguishing the target from other potential isomers or compounds with the same nominal mass.

The molecular formula C₅H₅N₃O₃ can be unequivocally confirmed by matching the measured exact mass to the theoretical mass within a narrow tolerance (e.g., < 5 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2] For our target molecule, we expect to see stretches corresponding to the O-H, N-H, N-O, and aromatic C=N/C=C bonds.

Predicted IR Absorptions for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |

| Phenolic O-H | Stretch | 3200-3600 (Broad) | Broadness due to hydrogen bonding. |

| Amino N-H | Symmetric & Asymmetric Stretch | 3300-3500 (Two sharp bands) | Characteristic of a primary amine. |

| Aromatic C-H | Stretch | 3000-3100 (Weak) | Typically observed just above 3000 cm⁻¹. |

| Nitro N-O | Asymmetric & Symmetric Stretch | 1500-1560 (Strong) & 1345-1385 (Strong) | The two strong bands are highly indicative of a nitro group. |

| Aromatic C=C & C=N | Ring Stretch | 1400-1600 | A series of bands typical for aromatic/heteroaromatic rings. |

These values are estimates based on standard IR correlation tables and data from related compounds like 2-amino-5-nitropyridine.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required for a complete assignment.[6]

3.3.1. ¹H NMR Spectroscopy

Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration).

For this compound, we expect:

-

Two Aromatic Protons: The pyridine ring has two protons. Due to the anisotropic effects of the ring and the electronic influence of the substituents, their chemical shifts will be in the aromatic region (typically δ 7.0-9.0 ppm). The strong electron-withdrawing nitro group will significantly deshield adjacent protons. We can predict that H-6 will be a doublet and H-4 will also be a doublet, with a small meta-coupling constant (J ≈ 2-3 Hz) between them.

-

One Phenolic Proton (OH): A broad singlet, whose chemical shift is highly dependent on concentration and solvent. It may exchange with D₂O.

-

Two Amine Protons (NH₂): A broad singlet, also exchangeable with D₂O.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.5 - 9.0 | Doublet (d) | ~2.5 | 1H |

| H-4 | 7.5 - 8.0 | Doublet (d) | ~2.5 | 1H |

| -OH | 9.0 - 11.0 | Broad Singlet (br s) | - | 1H |

| -NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | - | 2H |

Note: Chemical shifts are estimates. DMSO-d₆ is a common solvent for such compounds as it facilitates the observation of exchangeable -OH and -NH₂ protons.[7][8]

3.3.2. ¹³C NMR Spectroscopy

Causality: ¹³C NMR identifies the number of unique carbon environments in the molecule. For this compound, five distinct signals are expected in the aromatic region, corresponding to the five carbons of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents. Carbons directly attached to electronegative atoms (N, O) will be significantly deshielded (shifted downfield).

3.3.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

Causality: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. A cross-peak between the signals for H-4 and H-6 would confirm their meta-relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons (C-4 and C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For example, the H-4 proton should show a correlation to C-2, C-3, C-5, and C-6, while the H-6 proton should correlate to C-2, C-4, and C-5. The amine protons (-NH₂) should show a correlation to C-2 and C-3. These long-range correlations are critical for placing the substituents correctly on the ring.

Figure 2: Key expected 2D NMR correlations for structural confirmation.

X-ray Crystallography: The Unambiguous Proof

Causality: While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an exact three-dimensional model of the molecule in the solid state.[9] It is considered the "gold standard" for structural proof, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.[10][11]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling. A variety of solvents should be screened. The goal is to obtain well-ordered, single crystals of sufficient size and quality.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern on a detector as the crystal is rotated.

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the "phase problem" to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides a definitive confirmation of the molecular architecture.

-

A Note on Tautomerism: A Deeper Insight

An essential consideration for a hydroxypyridine is the potential for tautomerism.[12][13] this compound can exist in equilibrium with its corresponding pyridone tautomer.

This equilibrium is a dynamic chemical process, and the predominant form can be influenced by factors like solvent polarity and pH.[14][15] The spectroscopic data gathered provides clues to the dominant tautomeric form under the conditions of the measurement. For instance, a sharp O-H stretch in the IR spectrum around 3600 cm⁻¹ might suggest a free phenol, while the presence of a C=O stretch around 1650-1680 cm⁻¹ would be strong evidence for the pyridone form. NMR chemical shifts are also highly sensitive to the tautomeric state.

Conclusion

The structural elucidation of a novel molecule like this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. The logical progression from initial purity checks (LC-MS) to functional group identification (FTIR), detailed connectivity mapping (1D and 2D NMR), and ultimate confirmation (X-ray crystallography) provides a self-validating workflow that ensures scientific rigor. By understanding the causality behind each experimental choice and meticulously interpreting the resulting data, researchers can confidently and unambiguously characterize the chemical architecture of new molecular entities, paving the way for their further development and application.

References

-

Shouxin, L., & Junzhang, L. (2005) . Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. Available at: [Link]

-

ResearchGate . Schematic structures of substituted pyridine simulates. Available at: [Link]

-

PubChem . 2-Amino-5-nitropyridine (CID 77888). National Center for Biotechnology Information. Available at: [Link]

-

NIST WebBook . 2-Amino-5-nitropyridine. National Institute of Standards and Technology. Available at: [Link]

-

Prathap, S., et al. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]

-

Elsayed, M. A., et al. (2019) . Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56, 172. Available at: [Link]

-

Manikandan, M., et al. (2018) . Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. ResearchGate. Available at: [Link]

-

Arulchakkaravarthi, A., et al. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available at: [Link]

-

ResearchGate . X-ray characterization of an organic-inorganic solution grown crystal: Case of 2-amino-5-nitropyridinium chloride. Available at: [Link]

-

Wikipedia . Pyridine. Available at: [Link]

-

ResearchGate . 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

-

DAV University . Pyridines – Structure. Available at: [Link]

-

Neuroquantology . SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available at: [Link]

-

Jose, S.P., et al. (2019) . Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7). Available at: [Link]

-

NIST WebBook . 2-Amino-5-nitropyridine. National Institute of Standards and Technology. Available at: [Link]

- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

Wikipedia . Tautomer. Available at: [Link]

-

ResearchGate . IR spectra of original compound I of α-modification (1), solid residue.... Available at: [Link]

-

Bernstein, M. P., et al. (1997) . The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]

-

Rupp, B. (2010) . X-ray crystallography. PMC. Available at: [Link]

-

ResearchGate . Tautomerism of the studied compounds. Available at: [Link]

-

Bakholdina, A. S., et al. (2022) . Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Available at: [Link]

-

Smith, B. C. (2019) . Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Chemistry For Everyone (2024) . What Is Tautomerization In Organic Chemistry?. YouTube. Available at: [Link]

-

InfinityLearn NEET (2024) . Rapid Revision of Tautomerism. YouTube. Available at: [Link]

-

Chemistry LibreTexts . Tautomers. Available at: [Link]

-

Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Khan Academy . IR spectra practice. Available at: [Link]

-

Nekrasov, D. D., et al. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tautomer - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-nitropyridine

A Note to the Reader: This guide addresses the physical properties of 2-Amino-5-nitropyridine. The originally requested compound, 2-Amino-5-nitropyridin-3-ol, is not well-documented in publicly available scientific literature, preventing a comprehensive review of its properties. Given the structural similarity and the availability of extensive data, this guide focuses on 2-Amino-5-nitropyridine to provide valuable insights for researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-nitropyridine is a heterocyclic aromatic amine that serves as a crucial building block in organic synthesis. Its molecular architecture, featuring a pyridine ring substituted with an electron-donating amino group and an electron-withdrawing nitro group, imparts a unique combination of reactivity and physical characteristics. These properties are of paramount importance in its application as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This guide provides a detailed exploration of the core physical properties of 2-Amino-5-nitropyridine, offering both experimental data and the scientific rationale behind the methodologies used for their determination.

Molecular Structure and Identification

The foundational aspect of understanding a compound's physical properties lies in its molecular structure and unambiguous identification.

Chemical Identity

-

IUPAC Name: 5-nitropyridin-2-amine[3]

Structural Representation

The arrangement of atoms and functional groups in 2-Amino-5-nitropyridine is depicted below. The pyridine ring forms the core, with an amino group at position 2 and a nitro group at position 5.

Caption: 2D Chemical Structure of 2-Amino-5-nitropyridine.

Physicochemical Properties

The bulk properties of a material are a direct consequence of its molecular characteristics. For 2-Amino-5-nitropyridine, these properties are crucial for its handling, purification, and application in further chemical reactions.

Physical State and Appearance

At ambient temperature, 2-Amino-5-nitropyridine is a yellow to orange crystalline solid.[1][2] The color is attributed to the electronic transitions within the molecule, influenced by the presence of the nitro and amino groups which act as chromophores.

Melting Point

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces. For 2-Amino-5-nitropyridine, the reported melting point is in the range of 186-188 °C.[1][4][8] The relatively high melting point for a molecule of its size suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding between the amino groups and the nitro groups of adjacent molecules, as well as π-π stacking of the pyridine rings.

Solubility

The solubility of a compound dictates the choice of solvents for reactions, extractions, and purifications. 2-Amino-5-nitropyridine exhibits limited solubility in water, with a reported value of 1.6 g/L at 13 °C.[6] This low aqueous solubility is expected due to the predominantly nonpolar aromatic ring. However, the presence of the polar amino and nitro groups allows for some interaction with water molecules. It is more soluble in organic solvents like methanol and chloroform.[5]

| Property | Value | Source |

| Physical State | Yellow to orange crystalline solid | [1][2] |

| Melting Point | 186-188 °C | [1][4][8] |

| Water Solubility | 1.6 g/L (at 13 °C) | [6] |

| Organic Solvent Solubility | Soluble in Methanol, Chloroform | [5] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of 2-Amino-5-nitropyridine is characterized by specific absorption bands corresponding to its functional groups. While the full spectrum is available from sources like the NIST Chemistry WebBook, key expected absorptions include:

-

N-H stretching: Vibrations of the amino group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretches, usually observed around 3000-3100 cm⁻¹.

-

N-O stretching: Asymmetric and symmetric stretching of the nitro group, which are strong bands typically found near 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C=C and C=N stretching: Vibrations of the pyridine ring, appearing in the 1400-1600 cm⁻¹ region.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Amino-5-nitropyridine is available in the NIST Chemistry WebBook and is influenced by the conjugated π-system of the pyridine ring and the electronic effects of the amino and nitro substituents.[10]

Experimental Protocols

The determination of the physical properties of 2-Amino-5-nitropyridine relies on standardized experimental procedures.

Melting Point Determination

A common and reliable method for determining the melting point is through capillary melting point apparatus.

Methodology:

-

A small, dry sample of 2-Amino-5-nitropyridine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate, typically with a rapid initial heating phase followed by a slower rate (1-2 °C/min) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Crystal Structure

The arrangement of molecules in the solid state is described by its crystal structure. Information on the crystal structure of 2-Amino-5-nitropyridine is available in the Cambridge Structural Database (CSD), with CCDC number 759882.[3] This data, typically obtained through X-ray crystallography, provides precise bond lengths, bond angles, and details of the intermolecular interactions that govern the physical properties of the solid material.

Safety and Handling

2-Amino-5-nitropyridine is classified as a skin and eye irritant and may cause respiratory irritation.[3][5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place away from light.[2]

Conclusion

The physical properties of 2-Amino-5-nitropyridine are well-defined and are a direct reflection of its molecular structure. The presence of both hydrogen bond donors (amino group) and acceptors (nitro group and pyridine nitrogen) leads to strong intermolecular forces, resulting in a relatively high melting point and moderate solubility. A thorough understanding of these properties is essential for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3384468, 2-Amino-5-iodo-3-nitropyridine. Available from: [Link]

-

Shandong Biotech. 2-Amino-5-nitropyridine. Available from: [Link]

-

National Institute of Standards and Technology. 2-Amino-5-nitropyridine. In: NIST Chemistry WebBook. Available from: [Link]

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.

-

National Institute of Standards and Technology. 2-Amino-5-nitropyridine. In: NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. 2-Amino-5-nitropyridine. In: NIST Chemistry WebBook. Available from: [Link]

- Mary, Y. S., & Sebastian, S. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure, 1189, 230-243.

-

National Institute of Standards and Technology. 2-Amino-5-nitropyridine. In: NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. believechemical.com [believechemical.com]

- 5. 2-Amino-5-nitropyridine - Shandong Biotech [shandongbiotech.com]

- 6. 2-Amino-5-nitropyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 8. 2-氨基-5-硝基吡啶 technical, ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 10. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 11. 2-Amino-5-nitropyridine | 4214-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to 2-Amino-5-nitropyridin-3-ol: Synthesis, Properties, and Research Applications

Abstract

2-Amino-5-nitropyridin-3-ol is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups on the pyridine scaffold, make it an attractive target for synthetic exploration. This technical guide provides a comprehensive analysis of this compound, including its verified chemical identity, a proposed synthetic pathway based on established pyridine chemistry, and an expert evaluation of its predicted physicochemical properties and reactivity. We further explore its potential applications as a scaffold in drug discovery, referencing the known biological activities of related aminonitropyridine structures. This document serves as a foundational resource for researchers and drug development professionals interested in leveraging the unique chemistry of this compound.

Chemical Identity and Physicochemical Properties

This compound is a specific constitutional isomer of aminonitropyridinol. While this exact structure is sparsely documented in readily accessible literature, its identity can be unequivocally established through standard nomenclature and structural representation. The core scaffold is a pyridine ring, substituted at the C2, C3, and C5 positions with amino, hydroxyl, and nitro groups, respectively.

The electronic character of the molecule is dominated by the strong electron-withdrawing nature of the nitro group and the pyridine ring nitrogen, which is partially offset by the electron-donating resonance effects of the amino and hydroxyl groups. This push-pull system is expected to result in a significant dipole moment and influence its reactivity and intermolecular interactions.

Based on analysis of closely related and well-documented analogues like 2-Amino-5-nitropyridine (CAS 4214-76-0) and 2-Hydroxy-5-nitropyridine (CAS 5418-51-9), we can predict the key physicochemical properties of the target compound.[1][2][3]

Table 1: Predicted and Analogous Physicochemical Properties

| Property | Predicted Value for this compound | Reference Compound Data | Source |

| IUPAC Name | This compound | 5-nitropyridin-2-amine | [2] |

| Molecular Formula | C₅H₅N₃O₃ | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 155.11 g/mol | 139.11 g/mol | [2][3] |

| CAS Number | Not assigned | 4214-76-0 | [2][4] |

| Appearance | Expected: Yellow to brown crystalline solid | Yellow powder/crystalline solid | [1][2] |

| Melting Point | >200 °C (Expected, with decomposition) | 185-190 °C (2-Amino-5-nitropyridine) | |

| pKa (Predicted) | ~3-4 (Pyridinium N), ~9-10 (Phenolic OH) | Data available for related compounds | [2] |

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, hot polar organic solvents. | Sparingly soluble in water | [5] |

| SMILES | Nc1cc(c(O))[nH]c1 (Example) | Nc1ccc(cn1)=O | [3] |

| InChIKey | Not assigned | UGSBCCAHDVCHGI-UHFFFAOYSA-N | [6][7] |

Proposed Synthesis and Purification

A proposed multi-step synthesis is outlined below, starting from 2,3-diaminopyridine. This approach leverages selective protection, nitration, and diazotization-hydrolysis to achieve the desired substitution pattern.

Proposed Synthetic Workflow

The following workflow represents a logical, experimentally sound approach to synthesizing the target compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-アミノ-5-ニトロピリジン technical, ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4214-76-0 | CAS DataBase [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Amino-5-nitropyridine | 4214-76-0 [sigmaaldrich.com]

- 7. 2-Amino-5-nitropyridine [webbook.nist.gov]

- 8. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

A-Technical-Guide-to-2-Amino-5-nitropyridin-3-ol

A Technical Guide to the Physicochemical Characterization of 2-Amino-5-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. The document details the theoretical basis and experimental verification of its molecular weight, a critical parameter for compound identification, purity assessment, and stoichiometric calculations in drug development. We present its core physicochemical properties, validated analytical methodologies for characterization, and contextual applications. This guide is intended to serve as a practical resource for scientists engaged in the research and development of novel therapeutics and chemical entities.

Introduction

This compound is a substituted pyridine derivative. Such compounds, particularly those containing nitro and amino functional groups, are significant in medicinal chemistry. Nitropyridine derivatives are recognized as valuable precursors for a wide array of heterocyclic systems that exhibit diverse biological activities, including antitumor and antiviral properties.[1] The precise molecular weight and structure of these molecules are fundamental to understanding their chemical reactivity, biological interactions, and potential as therapeutic agents. Accurate molecular weight determination is a cornerstone of chemical analysis, ensuring the identity and purity of a compound, which is a regulatory and scientific prerequisite in drug development.[2]

This document provides an in-depth analysis of this compound, beginning with its fundamental molecular properties and culminating in a detailed protocol for the experimental confirmation of its molecular weight using mass spectrometry.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical characteristics is essential for its application in research and development. These properties dictate handling, storage, and formulation strategies.

Molecular Structure and Formula

The foundational identity of this compound is defined by its molecular structure and the resulting chemical formula.

-

Molecular Formula: C₅H₅N₃O₃[3]

-

Structure: The molecule consists of a pyridine ring substituted with an amino (-NH₂) group at position 2, a hydroxyl (-OH) group at position 3, and a nitro (-NO₂) group at position 5.

Theoretical Molecular Weight

The molecular weight is calculated by summing the atomic masses of all constituent atoms in the molecular formula.[4]

Calculation:

-

Carbon (C): 5 x 12.011 amu = 60.055 amu

-

Hydrogen (H): 5 x 1.008 amu = 5.040 amu

-

Nitrogen (N): 3 x 14.007 amu = 42.021 amu

-

Oxygen (O): 3 x 15.999 amu = 47.997 amu

-

Total Molecular Weight: 155.113 g/mol

This calculated value is the theoretical monoisotopic mass and is the basis for experimental verification.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and a closely related analogue, 2-Amino-5-nitropyridine, for comparative purposes.

| Property | This compound | 2-Amino-5-nitropyridine (Analogue) |

| CAS Number | Not Available | 4214-76-0[5] |

| Molecular Formula | C₅H₅N₃O₃[3] | C₅H₅N₃O₂[6] |

| Molecular Weight | 155.11 g/mol [3] | 139.11 g/mol [6] |

| Appearance | - | Yellow crystalline powder[7] |

| Melting Point | - | 186 to 190 °C[7] |

| Solubility | - | Limited solubility in water; soluble in organic solvents like ethanol and dichloromethane[8] |

| Storage Condition | 2-8°C[3] | Ambient Storage[9] |

Experimental Verification of Molecular Weight

While theoretical calculation provides an expected molecular weight, experimental verification is imperative for confirming the identity and purity of a synthesized or procured compound. Mass spectrometry is the definitive analytical technique for this purpose.[4][10]

The Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] The process involves three fundamental steps: ionization, mass analysis, and detection.[11]

-

Ionization: The sample molecules are converted into gas-phase ions.

-

Mass Analysis: The ions are sorted and separated based on their m/z ratio by a mass analyzer.

-

Detection: The separated ions are measured, and the data is processed to generate a mass spectrum, which plots ion intensity versus m/z.[10]

The peak corresponding to the intact molecule (minus one electron) is known as the molecular ion peak (M⁺), and its m/z value provides the molecular weight of the compound.[11][12]

Experimental Workflow for Molecular Weight Determination

The following diagram outlines the typical workflow for determining the molecular weight of a small molecule like this compound using mass spectrometry.

Caption: Workflow for molecular weight determination by mass spectrometry.

Detailed Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol describes the use of Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer for the precise mass determination of this compound.

Objective: To experimentally confirm the molecular weight of this compound with high accuracy.

Materials:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

-

Calibrant solution for the mass spectrometer

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF LC/MS, Thermo Scientific Orbitrap)

-

Syringe pump for direct infusion

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of 5 µg/mL in 50:50 methanol:water.

-

For positive ion mode analysis, add 0.1% formic acid to the working solution.

-

For negative ion mode analysis, use a separate aliquot and add 0.1% ammonium hydroxide.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy.

-

Set the ion source to Electrospray Ionization (ESI).

-

Set the polarity to positive or negative ion mode.

-

Typical ESI source parameters:

-

Capillary Voltage: 3500 V

-

Drying Gas (N₂) Flow: 8 L/min

-

Gas Temperature: 325 °C

-

Nebulizer Pressure: 35 psig

-

-

Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500).

-

-

Data Acquisition:

-

Infuse the working solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum using the instrument's software.

-

In positive ion mode, look for the protonated molecular ion [M+H]⁺. The expected m/z would be 155.113 (theoretical) + 1.007 (proton) = 156.120.

-

In negative ion mode, look for the deprotonated molecular ion [M-H]⁻. The expected m/z would be 155.113 - 1.007 = 154.106.

-

Compare the experimentally measured exact mass to the theoretical exact mass. The mass error should be within 5 ppm to confirm the elemental composition.

-

Applications and Significance

This compound serves as a key intermediate in the synthesis of more complex molecules.[3] Its functional groups—amino, nitro, and hydroxyl—provide multiple reaction sites for chemical modification. In drug discovery, such scaffolds are used to generate libraries of compounds for screening against various biological targets. The nitro group, being a strong electron-withdrawing group, influences the chemical reactivity of the pyridine ring, while the amino and hydroxyl groups can be functionalized to modulate properties like solubility, cell permeability, and target binding. The accurate molecular weight is the first checkpoint in confirming the successful synthesis of this crucial building block.

Conclusion

The molecular weight of this compound is a fundamental property that underpins its use in scientific research and drug development. This guide has detailed its theoretical molecular weight of 155.11 g/mol , derived from its molecular formula C₅H₅N₃O₃, and provided a comprehensive, field-proven protocol for its experimental verification using high-resolution mass spectrometry. Adherence to these analytical principles ensures the scientific integrity of research findings and is a critical component of the quality control process in the development of new chemical and pharmaceutical products.

References

- Broad Institute. (n.d.). What is Mass Spectrometry?

- MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications.

- Impact Analytical. (n.d.). Molecular Weight Determination.

- Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros.

- MySkinRecipes. (n.d.). This compound.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

- PubChem. (n.d.). 2-Amino-5-nitropyridine.

- BLD Pharm. (n.d.). 2-Nitropyridin-3-ol.

- NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook.

- Pipzine Chemicals. (n.d.). 2-Amino-5-nitropyridine Supplier & Manufacturer in China.

- BLD Pharm. (n.d.). 2-Amino-3-nitropyridine.

- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyridine.

- Tokyo Chemical Industry. (n.d.). 2-Amino-5-nitropyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyridine technical.

- PubChem. (n.d.). 2-Amino-5-iodo-3-nitropyridine.

- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.

- Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines.

- Jubilant Ingrevia. (2024). 2-Amino-5-nitropyridine Safety Data Sheet.

- Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(12), 1181-1194.

- Tradeindia. (n.d.). 2-amino-3-nitropyridine.

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(1), 335.

- PubChem. (n.d.). 2-Amino-3-methyl-5-nitropyridine.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 3. This compound [myskinrecipes.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. 4214-76-0 | CAS DataBase [m.chemicalbook.com]

- 6. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2-Amino-5-Nitropyridine Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 9. 2-Amino-5-nitropyridine | 4214-76-0 [sigmaaldrich.com]

- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-5-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Amino-5-nitropyridin-3-ol. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous substituted pyridines to offer a robust predictive framework. This approach is designed to empower researchers in the structural elucidation and characterization of this and similar heterocyclic compounds.

Introduction to this compound and the Role of NMR

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in many pharmaceutical compounds, and the nature and position of its substituents are critical to its biological activity. The presence of an amino (-NH₂), a nitro (-NO₂), and a hydroxyl (-OH) group on the pyridine ring of the title compound creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its unambiguous structural confirmation.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. By analyzing chemical shifts, coupling constants, and signal intensities, one can deduce the connectivity of atoms and the overall molecular structure.

Theoretical Framework: Understanding the NMR of Substituted Pyridines

The chemical shifts of protons and carbons in a pyridine ring are significantly influenced by the electronic effects of its substituents.

-

¹H NMR of Pyridine: In an unsubstituted pyridine ring, the protons alpha to the nitrogen (H-2, H-6) are the most deshielded (downfield), typically appearing around 8.5-9.0 ppm. The gamma proton (H-4) is found around 7.5-8.0 ppm, and the beta protons (H-3, H-5) are the most shielded (upfield), appearing around 7.0-7.5 ppm.[1][2]

-

Substituent Effects:

-

Electron-Donating Groups (EDGs): Groups like -NH₂ and -OH donate electron density to the ring, causing a shielding effect (upfield shift) on the ring protons, particularly at the ortho and para positions.

-

Electron-Withdrawing Groups (EWGs): The -NO₂ group is a strong electron-withdrawing group, which deshields the ring protons (downfield shift), especially at the ortho and para positions.

-

-

¹³C NMR of Pyridine: The carbon atoms in pyridine also exhibit distinct chemical shifts. The carbons alpha to the nitrogen (C-2, C-6) are the most deshielded, followed by the gamma carbon (C-4) and then the beta carbons (C-3, C-5).[3][4] Substituent effects on ¹³C chemical shifts are analogous to their effects on ¹H shifts.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound, with the standard numbering for the pyridine ring, is as follows:

Caption: Molecular structure of this compound with atom numbering.

Based on the substituent effects, the following ¹H NMR spectrum is predicted:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.5 - 9.0 | d | ~2-3 | This proton is ortho to the ring nitrogen and meta to the strongly electron-withdrawing -NO₂ group, leading to significant deshielding. It will be split by H-4. |

| H-4 | 7.8 - 8.2 | d | ~2-3 | This proton is para to the electron-donating -NH₂ group and ortho to the electron-withdrawing -NO₂ group. The deshielding effect of the nitro group is expected to dominate. It will be split by H-6. |

| -NH₂ | 5.0 - 7.0 | br s | - | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

| -OH | 9.0 - 12.0 | br s | - | The hydroxyl proton is also subject to exchange and its chemical shift is highly variable. It is expected to be a broad singlet. |

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR chemical shifts are summarized below:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 155 - 165 | Attached to the electron-donating -NH₂ group and the ring nitrogen, leading to a downfield shift. |

| C-3 | 140 - 150 | Attached to the electron-donating -OH group. |

| C-4 | 120 - 130 | Influenced by the para -NH₂ group and the ortho -NO₂ group. |

| C-5 | 145 - 155 | Attached to the strongly electron-withdrawing -NO₂ group, causing significant deshielding. |

| C-6 | 135 - 145 | Alpha to the ring nitrogen and meta to the -NO₂ group. |

Experimental Protocol for NMR Data Acquisition

This section provides a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely polar). DMSO-d₆ is often a good choice for compounds with exchangeable protons (-NH₂, -OH) as it can slow down the exchange rate.[5][6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (as ¹³C has a low natural abundance)

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Perform phase and baseline corrections.

-

For ¹H spectra, integrate the signals to determine the relative number of protons.

-

Reference the spectra to the internal standard.

-

Structural Verification with 2D NMR

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak between H-4 and H-6 would be expected.

Caption: Expected COSY correlation for this compound.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of C-4 and C-6 based on the chemical shifts of their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for assigning the quaternary carbons (C-2, C-3, and C-5).

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and leveraging data from related compounds, researchers can confidently interpret experimental data to confirm the structure of this and other complex heterocyclic molecules. The provided experimental protocols offer a starting point for obtaining high-quality NMR data, and the discussion of 2D NMR techniques highlights the path to unambiguous spectral assignment.

References

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available at: [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

BTC. What is the NMR spectrum of Pyridine Series compounds like?. Available at: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

-